molecular formula C12H11N3OS2 B483936 N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide CAS No. 64612-84-6

N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Cat. No.: B483936
CAS No.: 64612-84-6
M. Wt: 277.4g/mol
InChI Key: HNOZXLPXQCPGFX-UHFFFAOYSA-N
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Description

N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a phenyl group, a thienylcarbonyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide can be synthesized through the reaction of 2-thiophenecarboxylic acid hydrazide with phenyl isothiocyanate. The reaction typically occurs under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylcarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazinecarbothioamides.

Scientific Research Applications

N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(2-thienylcarbonyl)hydrazinecarboxamide
  • N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Biological Activity

N-Phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazinecarbothioamide functional group, which is known for its reactivity and ability to form various derivatives. The compound's unique structure contributes to its biological activity, making it a valuable subject for medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against several bacterial strains, demonstrating significant inhibition of growth. The minimum inhibitory concentration (MIC) values were calculated to quantify its potency:

CompoundBacterial StrainMIC (µg/mL)Inhibition (%)
1E. coli12.576
2S. aureus2543
3P. aeruginosa5038

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays against breast cancer cell lines such as MCF-7 and MDA-MB-231 revealed promising results:

Cell LineIC50 (µM)Effect on Cell CycleApoptosis Induction
MCF-712.51G2-M phase arrestIncreased cleaved PARP
MDA-MB-23115.00G1-S phase arrestModerate induction

The compound showed a dose-dependent response, with higher concentrations resulting in increased apoptosis markers, indicating its potential as an anticancer therapeutic .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may inhibit key enzymes linked to cancer proliferation and bacterial growth, thereby modulating their activities effectively.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of C. albicans, showing significant antifungal activity with MIC values lower than those of standard antifungal agents like fluconazole. This suggests that the compound could be a viable alternative for treating resistant strains .

Case Study 2: Cancer Cell Line Response

In another study focusing on breast cancer treatment, the compound was administered to MCF-7 cells, leading to a marked decrease in cell viability and an increase in apoptotic markers compared to untreated controls. This supports its potential role in cancer therapy .

Properties

IUPAC Name

1-phenyl-3-(thiophene-2-carbonylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS2/c16-11(10-7-4-8-18-10)14-15-12(17)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOZXLPXQCPGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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